Cas no 2165429-04-7 (tert-butyl endo-3-(hydroxymethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate)

Technical Introduction: tert-Butyl endo-3-(hydroxymethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate is a bicyclic tertiary amine derivative featuring a hydroxymethyl group at the endo-3 position and a Boc-protected amine. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmacologically active molecules. The rigid bicyclic scaffold enhances stereochemical control, while the Boc group ensures stability during synthetic transformations. The hydroxymethyl moiety offers a handle for further functionalization, enabling diverse derivatization pathways. Its well-defined structure and synthetic utility make it valuable for medicinal chemistry applications, including the development of alkaloid-based therapeutics and chiral ligands. Suitable for controlled reactions under standard conditions, it is typically handled under inert atmospheres to preserve integrity.
tert-butyl endo-3-(hydroxymethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate structure
2165429-04-7 structure
商品名:tert-butyl endo-3-(hydroxymethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate
CAS番号:2165429-04-7
MF:C14H25NO3
メガワット:255.353204488754
CID:5304017

tert-butyl endo-3-(hydroxymethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-butyl (1R,3r,5S)-3-(hydroxymethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate
    • rel-tert-butyl (1R,5S)-3-(hydroxymethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate
    • tert-butyl endo-3-(hydroxymethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate
    • インチ: 1S/C14H25NO3/c1-14(2,3)18-13(17)15-11-5-4-6-12(15)8-10(7-11)9-16/h10-12,16H,4-9H2,1-3H3/t10-,11+,12-
    • InChIKey: BEUWVRDRRLOEPZ-ZSBIGDGJSA-N
    • ほほえんだ: [C@@]12([H])N(C(OC(C)(C)C)=O)[C@@]([H])(CCC1)C[C@@H](CO)C2

tert-butyl endo-3-(hydroxymethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBS60779-1G
tert-butyl endo-3-(hydroxymethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate
2165429-04-7 95%
1g
¥ 8,190.00 2023-03-30
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBS60779-5G
tert-butyl endo-3-(hydroxymethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate
2165429-04-7 95%
5g
¥ 24,571.00 2023-03-30
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBS60779-100MG
tert-butyl endo-3-(hydroxymethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate
2165429-04-7 95%
100MG
¥ 2,052.00 2023-03-30
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBS60779-1g
tert-butyl endo-3-(hydroxymethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate
2165429-04-7 95%
1g
¥8190.0 2024-04-22
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBS60779-250MG
tert-butyl endo-3-(hydroxymethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate
2165429-04-7 95%
250MG
¥ 3,280.00 2023-03-30
Ambeed
A453678-1g
tert-butyl (1R,3r,5S)-3-(hydroxymethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate
2165429-04-7 97%
1g
$1584.0 2024-04-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBS60779-250mg
tert-butyl endo-3-(hydroxymethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate
2165429-04-7 95%
250mg
¥3279.0 2024-04-22
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBS60779-500MG
tert-butyl endo-3-(hydroxymethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate
2165429-04-7 95%
500MG
¥ 5,464.00 2023-03-30
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBS60779-500mg
tert-butyl endo-3-(hydroxymethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate
2165429-04-7 95%
500mg
¥5465.0 2024-04-22
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBS60779-100mg
tert-butyl endo-3-(hydroxymethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate
2165429-04-7 95%
100mg
¥2052.0 2024-04-22

tert-butyl endo-3-(hydroxymethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate 関連文献

tert-butyl endo-3-(hydroxymethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylateに関する追加情報

Professional Introduction to Tert-butyl Endo-3-(Hydroxymethyl)-9-Azabicyclo[3.3.1]Nonane-9-Carboxylate (CAS No. 2165429-04-7)

Tert-butyl endo-3-(hydroxymethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate, with the CAS number 2165429-04-7, is a highly specialized compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to a class of molecules known for their unique structural and functional properties, making it a valuable subject of study in various scientific disciplines.

The molecular structure of tert-butyl endo-3-(hydroxymethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate is characterized by its bicyclic framework, which includes an azabicyclo[3.3.1]nonane core. This core structure imparts distinctive chemical and biological activities, making it a promising candidate for further exploration in drug discovery and molecular engineering.

In recent years, there has been a growing interest in the development of novel scaffolds that can serve as leads for the synthesis of bioactive molecules. The presence of both hydroxymethyl and carboxylate functional groups in the molecule suggests potential interactions with biological targets, which could be exploited for therapeutic purposes. The tert-butyl group further enhances the steric environment of the molecule, influencing its solubility and reactivity.

One of the most compelling aspects of this compound is its potential application in the design of enzyme inhibitors. The azabicyclo[3.3.1]nonane core is known to mimic natural substrates or transition states, which can be leveraged to develop highly specific inhibitors. Current research in this area has shown that such inhibitors can be effective in modulating enzymatic activity, thereby offering therapeutic benefits in various diseases.

The hydroxymethyl group in tert-butyl endo-3-(hydroxymethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate provides a site for further functionalization, allowing chemists to tailor the molecule for specific applications. This flexibility has been exploited in the synthesis of derivatives that exhibit enhanced biological activity or improved pharmacokinetic properties. For instance, modifications at this position have been shown to influence binding affinity and metabolic stability, critical factors in drug development.

Recent advancements in computational chemistry have also contributed to a deeper understanding of the interactions between this compound and biological targets. Molecular modeling studies have revealed that the bicyclic structure can adopt multiple conformations, each with distinct binding characteristics. These insights have guided the rational design of analogs with improved binding affinities and selectivity.

The carboxylate group at the 9-position serves as another point of interest for functionalization. This group can be used to link the molecule to other pharmacophores or to enhance its solubility through salt formation. Such modifications are often necessary to optimize drug-like properties, ensuring that the compound behaves effectively when administered in vivo.

In conclusion, tert-butyl endo-3-(hydroxymethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate represents a fascinating compound with numerous potential applications in pharmaceutical research. Its unique structural features and functional groups make it a valuable tool for developing novel therapeutics targeting various diseases. As research continues to uncover new ways to harness its properties, this compound is poised to play a significant role in future drug discovery efforts.

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Amadis Chemical Company Limited
(CAS:2165429-04-7)tert-butyl endo-3-(hydroxymethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate
A1079022
清らかである:99%
はかる:1g
価格 ($):1426.0